molecular formula C13H13BrN2O4S B344761 4-bromo-2,5-dimethoxy-N-(pyridin-3-yl)benzenesulfonamide CAS No. 898654-30-3

4-bromo-2,5-dimethoxy-N-(pyridin-3-yl)benzenesulfonamide

Cat. No.: B344761
CAS No.: 898654-30-3
M. Wt: 373.22g/mol
InChI Key: PQFJADGTMJOMLH-UHFFFAOYSA-N
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Description

4-bromo-2,5-dimethoxy-N-(pyridin-3-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It features a bromine atom, two methoxy groups, and a pyridine ring attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2,5-dimethoxy-N-(pyridin-3-yl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2,5-dimethoxybenzenesulfonyl chloride and 3-aminopyridine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-bromo-2,5-dimethoxybenzenesulfonyl chloride is reacted with 3-aminopyridine in an appropriate solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2,5-dimethoxy-N-(pyridin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

4-bromo-2,5-dimethoxy-N-(pyridin-3-yl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections or cancer.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-bromo-2,5-dimethoxy-N-(pyridin-3-yl)benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes. The bromine and methoxy groups may enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2,5-dimethoxybenzenesulfonamide: Lacks the pyridine ring, which may reduce its biological activity.

    2,5-dimethoxy-N-(pyridin-3-yl)benzenesulfonamide: Lacks the bromine atom, which may affect its reactivity and binding properties.

Uniqueness

4-bromo-2,5-dimethoxy-N-(pyridin-3-yl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromine atom, methoxy groups, and pyridine ring makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-bromo-2,5-dimethoxy-N-pyridin-3-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O4S/c1-19-11-7-13(12(20-2)6-10(11)14)21(17,18)16-9-4-3-5-15-8-9/h3-8,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFJADGTMJOMLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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